molecular formula C18H19FO4 B3139924 2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 477860-06-3

2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3139924
CAS No.: 477860-06-3
M. Wt: 318.3 g/mol
InChI Key: OYTPKZRAPXFUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative with distinct substituents influencing its chemical and biological properties. The compound features:

  • A fluorine atom at the 2-position on one phenyl ring.
  • A carboxylic acid group at the 4-position on the same ring.
  • A 5-hydroxypentyloxy chain at the 4'-position on the second phenyl ring.

The hydroxypentyloxy group introduces hydrophilicity due to the terminal hydroxyl, enhancing solubility in polar solvents compared to non-polar alkoxy analogs. This structural motif may also facilitate hydrogen bonding, impacting interactions in biological systems or material applications .

Properties

IUPAC Name

3-fluoro-4-[4-(5-hydroxypentoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO4/c19-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)23-11-3-1-2-10-20/h4-9,12,20H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTPKZRAPXFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The hydroxypentyl ether group can be introduced through an etherification reaction, while the carboxylic acid group is typically introduced via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl group can yield pentanoic acid derivatives, while reduction of the carboxylic acid group can yield primary alcohols.

Scientific Research Applications

2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxypentyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Acidity

The position of the carboxylic acid group significantly affects acidity. For example:

  • Compounds with a 3-position carboxylic acid (e.g., 2-Fluoro-4′-methoxy[1,1'-biphenyl]-3-carboxylic acid) exhibit higher acidity due to proximity to electron-withdrawing groups (e.g., fluorine) .
  • In contrast, the 4-position carboxylic acid in the target compound may show moderated acidity, depending on the electron-donating/withdrawing effects of adjacent substituents .

Solubility and Hydrophilicity

  • Hydroxypentyloxy vs. Alkoxy Chains: The terminal hydroxyl in the target compound enhances water solubility compared to non-polar alkoxy analogs (e.g., 4'-(pentyloxy) or 4'-(hexyloxy) derivatives) .
  • Formyl and Trifluoromethyl Groups : These substituents reduce solubility but offer reactivity for further derivatization (e.g., formyl for Schiff base formation) .

Biological Activity

2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid, with the CAS number 477860-06-3, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C18H19FO4
  • Molecular Weight: 318.34 g/mol
  • Structure: The compound features a biphenyl backbone with a fluoro substituent and a hydroxypentyl ether side chain, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The carboxylic acid group may interact with active sites of enzymes, altering their function.
  • Receptor Modulation: The biphenyl structure could facilitate binding to various receptors, potentially modulating signaling pathways.
  • Antioxidant Activity: Compounds with similar structures have exhibited antioxidant properties, suggesting that this compound may also protect against oxidative stress.

Antifungal Activity

Studies on related compounds highlight their antifungal potential. For instance, compounds with similar functional groups have demonstrated significant activity against Candida albicans and other fungi, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of biphenyl derivatives:

  • Antifungal Studies:
    • A study evaluating the activity of biphenyl derivatives against C. albicans found that certain structural modifications enhanced antifungal efficacy. The IC50 values for effective compounds were significantly lower than those for standard treatments like fluconazole .
  • In Vivo Studies:
    • Research involving animal models indicated that related biphenyl compounds exhibited favorable pharmacokinetics and reduced toxicity profiles at therapeutic doses. For example, a study reported a complete cure in mice infected with C. albicans when treated with structurally similar compounds at doses as low as 0.25 mg/kg .
  • Mechanistic Insights:
    • Molecular docking studies have provided insights into how these compounds interact with target proteins. The binding affinities observed in silico suggest that modifications in the hydroxypentyl chain can enhance binding to target enzymes .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacteria
AntifungalSignificant activity against C. albicans
In Vivo EfficacyComplete cure in mice at low doses
Enzyme InteractionPotential inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.